molecular formula C9H14O4 B6278752 rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis CAS No. 88335-92-6

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis

Cat. No.: B6278752
CAS No.: 88335-92-6
M. Wt: 186.2
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Description

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis is a chiral compound with two stereocenters It is a derivative of cyclohexane, featuring two carboxylic acid groups, one of which is esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis typically involves the following steps:

    Cyclohexane Derivatization:

    Esterification: One of the carboxylic acid groups is esterified using methanol in the presence of an acid catalyst to form the methoxycarbonyl group.

    Chiral Resolution: The racemic mixture is separated into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and esterification processes, followed by efficient chiral resolution techniques to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the methoxycarbonyl group to a carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Conversion to 1,2-cyclohexanedicarboxylic acid.

    Reduction: Formation of 1,2-cyclohexanediol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanedicarboxylic acid: Lacks the methoxycarbonyl group.

    1,2-Cyclohexanediol: Contains hydroxyl groups instead of carboxylic acids.

    Methyl 1,2-cyclohexanedicarboxylate: Similar esterified structure but different stereochemistry.

Properties

CAS No.

88335-92-6

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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